2-Bromo-4-methoxy-3-nitropyridine
Description
2-Bromo-4-methoxy-3-nitropyridine is a halogenated nitro-substituted pyridine derivative with a molecular formula of C₆H₄BrN₂O₃. The compound features a bromine atom at position 2, a methoxy group at position 4, and a nitro group at position 3. This substitution pattern creates a unique electronic environment, making it reactive in nucleophilic aromatic substitution (NAS) reactions. The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring for substitutions at positions ortho and para to itself. The bromine serves as a leaving group, while the methoxy group introduces electron-donating effects, influencing regioselectivity in reactions. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis .
Properties
Molecular Formula |
C6H5BrN2O3 |
|---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
2-bromo-4-methoxy-3-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 |
InChI Key |
RPAKNWYJVGSRKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-3-nitropyridine typically involves the bromination of 2-methoxy-4-nitropyridine. One common method includes the reaction of 2-methoxy-4-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of 2-Bromo-4-methoxy-3-nitropyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methoxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).
Oxidation: Potassium permanganate, solvents (e.g., water, acetone).
Major Products:
Substitution: 2-Amino-4-methoxy-3-nitropyridine, 2-Thio-4-methoxy-3-nitropyridine.
Reduction: 2-Bromo-4-methoxy-3-aminopyridine.
Oxidation: 2-Bromo-4-hydroxy-3-nitropyridine.
Scientific Research Applications
2-Bromo-4-methoxy-3-nitropyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxy-3-nitropyridine depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Compounds Analyzed :
4-Bromo-2-methyl-3-nitropyridine (CAS 23056-49-7)
5-Bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5)
5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine (CAS 917918-80-0)
3-Bromo-5-methoxypyridine (CAS 50720-12-2)
Reactivity and Functional Group Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 2-Bromo-4-methoxy-3-nitropyridine strongly activates the ring for NAS at C2 (ortho to NO₂), while the methoxy group at C4 directs substitutions to C5 (para to OMe). This dual directing effect creates regioselective pathways distinct from analogs like 4-Bromo-2-methyl-3-nitropyridine, where the methyl group (weak EDG) minimally activates the ring . In 5-Bromo-2-methoxy-3-nitropyridine, bromine at C5 alters reactivity, making C4 the primary site for substitutions due to the nitro group’s dominance .
- Steric and Solubility Considerations: The methyl group in 4-Bromo-2-methyl-3-nitropyridine increases hydrophobicity compared to the methoxy-containing target compound, impacting solubility in polar solvents . The ethenyl-dimethylamino group in 5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine introduces steric hindrance and conjugation, enabling applications in fluorescence-based sensors .
Biological Activity
2-Bromo-4-methoxy-3-nitropyridine is an organic compound belonging to the pyridine family, characterized by a bromine atom at the second position, a methoxy group at the fourth position, and a nitro group at the third position on the pyridine ring. This unique structural arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
The molecular formula of 2-Bromo-4-methoxy-3-nitropyridine is C7H6BrN2O3, with a molecular weight of approximately 232.04 g/mol. The compound can be synthesized through bromination of 2-methoxy-4-nitropyridine using bromine in solvents like acetic acid under controlled conditions to ensure high yield and purity.
1. Antimicrobial Properties
Research indicates that 2-Bromo-4-methoxy-3-nitropyridine exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitro group enhances its antibacterial properties, likely due to its ability to undergo bioreduction, leading to reactive intermediates that interact with bacterial macromolecules .
2. Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies suggest that nitro-substituted pyridines can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The electron-withdrawing nature of the nitro group may enhance interactions with cancer-related biomolecules, making it a candidate for further development as an anticancer agent .
3. CCR9 Inhibition
Recent studies have identified 2-Bromo-4-methoxy-3-nitropyridine as a potential inhibitor of CCR9 (C-C chemokine receptor type 9). This receptor plays a crucial role in inflammatory responses and is implicated in diseases such as inflammatory bowel disease (IBD). The compound's ability to modulate CCR9 activity suggests its potential therapeutic use in treating IBD and other inflammatory conditions.
The biological activity of 2-Bromo-4-methoxy-3-nitropyridine is largely attributed to its structural features. The nitro group can undergo bioreduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular proteins and nucleic acids. This interaction may result in inhibition or activation of specific biochemical pathways, contributing to its antimicrobial and anticancer effects .
Comparative Analysis
To better understand the unique biological properties of 2-Bromo-4-methoxy-3-nitropyridine, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-4-methoxypyridine | Lacks the nitro group | Lower reactivity compared to nitro variant |
| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | Additional methyl group | Increased reactivity |
| 2-Bromo-3-nitropyridine | Nitro group at third position without methoxy | Different reactivity profile |
Case Studies
- Antibacterial Study : A study reported an MIC (Minimum Inhibitory Concentration) of 20 μM against Staphylococcus aureus, demonstrating significant antibacterial properties attributed to the compound's unique functional groups .
- Antitumor Research : In vitro studies indicated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
